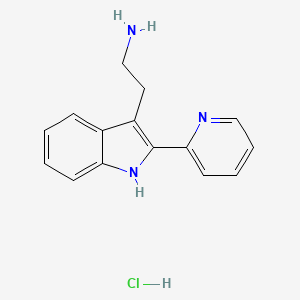

2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.

Vorbereitungsmethoden

The synthesis of 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride involves several steps. One common method includes the reaction of alkyl phenyl ketones with phenyl hydrazine to form 3-alkyl-substituted 2-phenyl-1H-indole derivatives . The reaction conditions typically involve the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Common reagents and conditions used in these reactions include acids, bases, and solvents like toluene and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview:

This compound plays a crucial role as an intermediate in synthesizing novel pharmaceuticals. It is particularly noted for its potential in developing drugs targeting neurological disorders such as depression and anxiety.

Case Studies:

- Neurological Disorders: Research has indicated that derivatives of this compound can exhibit selective inhibition of certain neurotransmitter receptors, making them candidates for treating mood disorders. For instance, studies have shown promising results in binding affinity to serotonin receptors, which are pivotal in mood regulation .

Biochemical Research

Overview:

In biochemical research, this compound is utilized to study receptor binding and enzyme inhibition. It aids researchers in understanding complex biological pathways.

Case Studies:

- Enzyme Inhibition: Investigations into the compound's interaction with various enzymes have revealed its potential as a lead compound for developing enzyme inhibitors. For example, studies have demonstrated that it can inhibit specific kinases involved in cancer progression .

Overview:

The compound is being explored for its potential in formulating diagnostic agents that enhance the detection of specific biomarkers in medical imaging.

Case Studies:

- Medical Imaging: Preliminary studies have suggested that derivatives of this compound can improve the sensitivity and specificity of imaging techniques used to detect tumors and other abnormalities .

Agrochemical Innovations

Overview:

Researchers are investigating the use of this compound in developing new agrochemicals aimed at improving crop yield and resistance to pests.

Case Studies:

Wirkmechanismus

The mechanism of action of 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which makes them valuable in developing new therapeutic agents . The specific pathways and targets depend on the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride can be compared with other indole derivatives such as:

1-(1H-indol-3-yl)-2-(pyridin-2-yl)ethanone: This compound has similar structural features but different functional groups, leading to variations in its chemical reactivity and biological activity.

3-(1H-indol-3-yl)-2-(pyridin-2-yl)propanamine: Another similar compound with a different carbon chain length, affecting its physical and chemical properties.

Biologische Aktivität

2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride, also known by its CAS number 374064-08-1, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C15H16ClN3

- Molecular Weight : 273.76 g/mol

- CAS Number : 374064-08-1

Research indicates that this compound exhibits several mechanisms of action:

- Serotonin Receptor Modulation : This compound acts as a competitive antagonist at serotonin receptors, particularly the 5-HT2C and 5-HT2B receptors, with reported pKi values of 6.2 and 6.6 respectively . This modulation can influence various physiological processes, including mood regulation and appetite control.

- Inhibition of Platelet Activation : The compound is involved in the regulation of platelets in response to thrombin and collagen. It maintains circulating platelets in a resting state by phosphorylating proteins in platelet inhibitory pathways . This action suggests potential applications in cardiovascular health.

- Antiproliferative Effects : Studies have shown that the compound can prevent the antiproliferative effects of certain agents in breast cancer cells, indicating its potential role in cancer therapy .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrate that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- Breast Cancer Cells : The compound has been shown to counteract the effects of alpha-difluoromethylornithine, a known antiproliferative agent, suggesting a complex interaction with cancer metabolism .

Neuropharmacological Effects

The modulation of serotonin receptors points to possible neuropharmacological applications:

- Anxiolytic and Antidepressant Effects : Given its interaction with serotonin receptors, there is potential for this compound to exhibit anxiolytic or antidepressant properties, warranting further investigation in animal models.

Cardiovascular Implications

The ability to regulate platelet activation suggests that this compound could be beneficial in preventing thrombotic events:

- Platelet Aggregation Studies : Experimental data indicate that it may reduce platelet aggregation, which is critical for cardiovascular health .

Research Findings and Case Studies

Eigenschaften

IUPAC Name |

2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3.ClH/c16-9-8-12-11-5-1-2-6-13(11)18-15(12)14-7-3-4-10-17-14;/h1-7,10,18H,8-9,16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDXMPIFLYFHNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377986 |

Source

|

| Record name | 2-[2-(Pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374064-08-1 |

Source

|

| Record name | 2-[2-(Pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.